N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide
Description
The compound N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide features a complex heterocyclic architecture. Its core structure includes:
- A 1,2-dihydropyridin-2-one moiety linked to a 1,2,4-oxadiazole ring.
- An acetamide side chain terminated by a 4-chlorophenethyl group, which may influence lipophilicity and target binding.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c22-16-4-1-14(2-5-16)7-8-25-18(29)13-28-12-15(3-6-19(28)30)21-26-20(27-31-21)17-11-23-9-10-24-17/h1-6,9-12H,7-8,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIVQESSQQBIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Heterocyclic Core Variations
The target compound’s 1,2,4-oxadiazole-pyrazine core distinguishes it from analogs with 1,2,4-triazole or 1,3,4-oxadiazole systems. Key differences include:
- Electronic Effects : The oxadiazole’s electron-deficient nature (vs. triazole) may alter binding affinity in biological targets .
- Metabolic Stability : Pyrazine rings (as in the target compound and ’s analog) are less prone to oxidative metabolism compared to pyridine (e.g., ’s compound) .
Table 1: Heterocyclic Core Comparison
*Calculated from molecular formulas in evidence.
Substituent Effects on Pharmacokinetics
Research Implications
- Target Selectivity : The pyrazine-oxadiazole combination in the target compound may offer unique interactions with kinases or GPCRs, distinguishing it from pyridine-triazole analogs in and .
- Optimization Pathways : Introducing electron-withdrawing groups (e.g., fluorine) or varying aryl substituents (e.g., benzodioxin) could balance solubility and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
